molecular formula C9H17NO3 B2689058 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 863565-85-9

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B2689058
CAS No.: 863565-85-9
M. Wt: 187.239
InChI Key: LXJYSQGCJGEDBZ-UHFFFAOYSA-N
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Description

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 863565-85-9) is a spirocyclic compound featuring a 1,4-dioxane ring fused to a cyclohexane moiety. At the 8-position, it bears both a hydroxyl (-OH) and an aminomethyl (-CH2NH2) group, contributing to its unique physicochemical and biological properties . Key characteristics include:

  • Molecular formula: C₉H₁₇NO₃
  • Molecular weight: 187.24 g/mol
  • Appearance: White to off-white powder
  • Storage: Requires refrigeration at 4°C due to hygroscopicity and reactivity .

The compound is synthesized via reductive amination or nucleophilic substitution reactions, often starting from 1,4-dioxaspiro[4.5]decan-8-one (a common precursor for spirocyclic derivatives) . Its bifunctional groups (amine and alcohol) make it a versatile intermediate in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

IUPAC Name

8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJYSQGCJGEDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CN)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol can be achieved through a multi-step process involving the formation of the spirocyclic core followed by functional group modifications. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of the spirocyclic structure with high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and interact with various enzymes and receptors. This compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the target of interest .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

8-Iodo-1,4-dioxaspiro[4.5]decane (CAS: Not specified)

  • Structure : Iodine atom at the 8-position.
  • Synthesis : Generated via iodination of 1,4-dioxaspiro[4.5]decan-8-ol using iodine-containing reagents (74% yield) .
  • Key differences :
    • Lacks hydroxyl and amine groups, reducing hydrogen-bonding capacity.
    • Higher molecular weight (316.2 g/mol) due to iodine.
    • Applications: Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).

Aryl-Substituted Derivatives

8-(3-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS: Not specified)

  • Structure : 3-Methoxyphenyl group at the 8-position.
  • Synthesis : Grignard reaction between 1,4-dioxaspiro[4.5]decan-8-one and (3-methoxyphenyl)magnesium bromide .
  • Key differences: Enhanced lipophilicity (logP ~2.5) due to the aromatic ring. Reduced solubility in polar solvents compared to the aminomethyl analog. Applications: Building block for ligands in catalysis.

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS: Not specified)

  • Structure : Phenyl and amine groups at the 8-position.
  • Synthesis : Reduction of the corresponding azide (e.g., using LiAlH4) .
  • Key differences :
    • Aromaticity increases stability but reduces conformational flexibility.
    • Lower polarity than the hydroxyl-containing target compound.

Aminoalkyl Derivatives

8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS: 1504327-01-8)

  • Structure : Ethylamine chain at the 8-position.
  • Key differences: Longer alkyl chain (C2 vs. C1 in the target compound) increases molecular weight (201.26 g/mol) . Potential for enhanced chelation or binding to metal ions.

Heterocyclic and Fluorinated Derivatives

8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS: Not specified)

  • Structure : Bromopyridinyl group at the 8-position.
  • Synthesis : Nucleophilic substitution or coupling reactions .
  • Applications: Precursor in drug discovery (e.g., kinase inhibitors).

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol (CAS: Not specified)

  • Structure : Trifluoromethyl (-CF3) group at the 8-position.
  • Key differences :
    • High electronegativity of fluorine improves metabolic stability .
    • Molecular weight: 226.19 g/mol.
    • Applications: Fluorinated analogs in agrochemicals.

Physicochemical and Functional Comparisons

Property Target Compound 8-Iodo Derivative 8-(3-Methoxyphenyl) 8-Phenylamine 8-Trifluoromethyl
Molecular Weight 187.24 g/mol 316.2 g/mol 262.3 g/mol 231.3 g/mol 226.19 g/mol
Polar Groups -OH, -CH2NH2 None -OH -NH2 -OH, -CF3
logP (Estimated) ~0.5 ~2.8 ~2.5 ~1.8 ~1.2
Key Reactivity Amine nucleophilicity Halogen bond donor Aryl electrophilicity Amine basicity Fluorine electronegativity
Applications Drug intermediates Cross-coupling Ligand synthesis Analgesic precursors Agrochemicals

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